4-Fluoro-2-hydrazinyl-1,3-benzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-fluoro-1,3-benzothiazol-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3S/c8-4-2-1-3-5-6(4)10-7(11-9)12-5/h1-3H,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGVEMYIOVYRHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NN)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Fluoro 2 Hydrazinyl 1,3 Benzothiazole
Established Synthetic Pathways for the Benzothiazole (B30560) Core Precursors
The formation of the 1,3-benzothiazole ring system is a fundamental step in the synthesis of 4-fluoro-2-hydrazinyl-1,3-benzothiazole. Various methods have been developed for the synthesis of benzothiazoles, with the choice of method often depending on the availability of starting materials and the desired substitution pattern.
Synthesis from Substituted Anilines and Thiocyanates
A prevalent and versatile method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of an oxidizing agent. In the context of synthesizing the 4-fluoro-substituted core, the logical starting material is 3-fluoroaniline.
The reaction proceeds via the in-situ formation of a thiourea (B124793) intermediate, N-(3-fluorophenyl)thiourea, which then undergoes oxidative cyclization to yield 2-amino-4-fluorobenzothiazole. Bromine in a suitable solvent, such as acetic acid, is commonly employed as the oxidizing agent for this transformation. The electrophilic bromine facilitates the ring closure by attacking the electron-rich aromatic ring, leading to the formation of the thiazole (B1198619) ring.
Reaction Scheme:
This method is widely applicable for the synthesis of various substituted 2-aminobenzothiazoles and offers a direct route to the key intermediate required for the synthesis of this compound.
Table 1: Synthesis of 2-Aminobenzothiazole (B30445) Derivatives from Substituted Anilines and Thiocyanates
| Starting Aniline | Product | Reference |
| 3-Chloro-4-fluoro aniline | 2-Amino-6-fluoro-7-chloro-1,3-benzothiazole | scholarsresearchlibrary.com |
| 4-Fluoro aniline | 2-Amino-6-fluorobenzothiazole | nih.gov |
| Aniline | 2-Aminobenzothiazole | General Method |
Alternative Cyclization and Ring-Closure Strategies for 1,3-Benzothiazoles
While the reaction of anilines with thiocyanates is a primary route, other cyclization strategies for the construction of the 1,3-benzothiazole core exist. These alternative methods can be valuable when specific precursors are more readily available or when a different substitution pattern at the 2-position is desired.
One notable alternative is the Jacobsen benzothiazole synthesis , which involves the cyclization of N-arylthioamides. This method, however, can lead to mixtures of regioisomers when using asymmetrically substituted anilines. For instance, the cyclization of a 3-fluoro-thiobenzanilide can result in a mixture of 5-fluoro and 7-fluoro-2-arylbenzothiazoles, making it less suitable for the specific synthesis of the 4-fluoro isomer.
Other strategies include the reaction of 2-aminothiophenols with various electrophiles such as aldehydes, carboxylic acids, or acid chlorides. These methods are highly effective for introducing a variety of substituents at the 2-position of the benzothiazole ring. However, for the synthesis of the target molecule, which requires a 2-hydrazinyl group, these methods would necessitate a subsequent conversion of the 2-substituent to a hydrazinyl moiety.
Introduction of the 2-Hydrazinyl Moiety
Once the 2-amino-4-fluorobenzothiazole precursor has been synthesized, the next crucial step is the introduction of the hydrazinyl group at the 2-position. This is typically achieved through a nucleophilic substitution reaction known as hydrazinolysis.
Hydrazinolysis Reactions of 2-Substituted Benzothiazoles
The conversion of a 2-aminobenzothiazole to a 2-hydrazinobenzothiazole (B1674376) is a well-established transformation. The reaction involves heating the 2-aminobenzothiazole with hydrazine (B178648) hydrate (B1144303), often in the presence of a high-boiling solvent. The amino group at the 2-position is a relatively good leaving group under these conditions, allowing for its displacement by the more nucleophilic hydrazine.
In the synthesis of this compound, 2-amino-4-fluorobenzothiazole would be subjected to these reaction conditions. The reaction proceeds as a nucleophilic aromatic substitution, where the hydrazine attacks the electrophilic carbon at the 2-position of the benzothiazole ring, leading to the displacement of the amino group and the formation of the desired product.
Reaction Scheme:
Table 2: Examples of Hydrazinolysis of 2-Aminobenzothiazoles
| Starting Material | Product | Reference |
| 2-Amino-6-fluoro-7-chloro-1,3-benzothiazole | 2-Hydrazino-6-fluoro-7-chloro-1,3-benzothiazole | scholarsresearchlibrary.com |
| 2-Amino-6-fluorobenzothiazole | 2-Hydrazino-6-fluorobenzothiazole | nih.gov |
| 2-Aminobenzothiazole | 2-Hydrazinobenzothiazole | General Method |
Optimization of Reaction Conditions and Solvent Systems for Hydrazinylation
The efficiency of the hydrazinolysis reaction can be influenced by several factors, including the reaction temperature, reaction time, and the choice of solvent. To maximize the yield of this compound and minimize the formation of by-products, optimization of these parameters is crucial.
High-boiling polar aprotic solvents are often preferred for this reaction to ensure that a sufficiently high temperature can be reached to facilitate the displacement of the amino group. Ethylene (B1197577) glycol is a commonly used solvent for this purpose, as it allows the reaction to be conducted at elevated temperatures, typically under reflux conditions. The use of an excess of hydrazine hydrate is also common to drive the reaction to completion. The reaction progress is often monitored by thin-layer chromatography (TLC) to determine the optimal reaction time.
Strategies for Fluoro-Substitution within the Benzothiazole System
The position of the fluorine atom on the benzothiazole ring is a critical determinant of the compound's properties. In the case of this compound, the fluorine substituent is introduced at the beginning of the synthetic sequence by using a fluorinated starting material.
The most direct and regioselective approach to obtaining the 4-fluoro substitution pattern is to start with an appropriately substituted aniline, namely 3-fluoroaniline. This "building block" approach ensures that the fluorine atom is precisely positioned in the final molecule.
Direct fluorination of a pre-formed 2-hydrazinyl-1,3-benzothiazole ring system at the 4-position is generally not a favored synthetic strategy. Electrophilic fluorination reactions on such electron-rich heterocyclic systems can be challenging to control and may lead to a mixture of isomers and over-fluorinated products. Moreover, the presence of the reactive hydrazinyl group could lead to undesired side reactions under harsh fluorinating conditions. Therefore, incorporating the fluorine atom via the starting aniline precursor is the most reliable and efficient method for the synthesis of this compound.
Synthesis Utilizing Fluorinated Aniline Precursors
The most direct and widely employed method for the synthesis of this compound involves the use of a fluorinated aniline as the starting material. This approach ensures the regioselective placement of the fluorine atom on the benzene (B151609) ring of the benzothiazole core. The general strategy involves the initial formation of a 2-amino-4-fluorobenzothiazole intermediate, which is subsequently converted to the desired 2-hydrazinyl derivative.
A common route to 2-amino-6-fluorobenzothiazoles starts with the reaction of a corresponding fluoroaniline (B8554772) with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium like glacial acetic acid. For instance, 4-fluoroaniline (B128567) can be treated with potassium thiocyanate and bromine to yield 2-amino-6-fluorobenzothiazole. This intermediate can then be converted to the 2-hydrazino derivative.
One established method for this conversion is the reaction of the 2-aminobenzothiazole with hydrazine hydrate. This nucleophilic substitution reaction, often carried out in a high-boiling solvent such as ethylene glycol and in the presence of an acid catalyst like hydrochloric acid, displaces the amino group to furnish the 2-hydrazinylbenzothiazole.
An alternative approach involves the diazotization of the 2-aminobenzothiazole followed by a reduction step. The 2-amino-4-fluorobenzothiazole can be treated with a nitrite (B80452) source under acidic conditions to form a diazonium salt. Subsequent reduction of this diazonium intermediate, for example with stannous chloride or a sulfite, can yield the target 2-hydrazinyl compound.
The following table summarizes a representative synthesis of a 2-substituted hydrazino-6-fluoro-1,3-benzothiazole derivative starting from 4-fluoroaniline.
| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 1 | 4-Fluoroaniline | Potassium thiocyanate, Bromine, Glacial acetic acid | 0-10°C, then room temperature | 2-Amino-6-fluorobenzothiazole | Good |
| 2 | 2-Amino-6-fluorobenzothiazole | Hydrazine hydrate, Hydrochloric acid, Ethylene glycol | Reflux | 2-Hydrazino-6-fluorobenzothiazole | Not specified |
| 3 | 2-Hydrazino-6-fluorobenzothiazole, Substituted acetophenone | Ethanol (B145695), Glacial acetic acid (cat.) | Reflux, 10-14 hours | 2-Substituted hydrazono-6-fluoro-1,3-benzothiazole | Good |
Post-Synthesis Fluorination Approaches
While the use of fluorinated precursors is the most common strategy, post-synthesis fluorination of a pre-formed 2-hydrazinyl-1,3-benzothiazole ring system presents an alternative, albeit more challenging, approach. This method would involve the direct introduction of a fluorine atom onto the benzothiazole core in the final stages of the synthesis. Both electrophilic and nucleophilic fluorination methods could theoretically be considered.
Electrophilic Fluorination: This approach would involve the reaction of 2-hydrazinyl-1,3-benzothiazole with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. However, a significant challenge with this method is controlling the regioselectivity of the fluorination. The benzothiazole ring has multiple positions susceptible to electrophilic attack, and the presence of the hydrazinyl group further complicates the reactivity, potentially leading to a mixture of products or reaction at the nitrogen atoms. Research on the direct fluorination of the benzothiazole ring itself is limited, suggesting that achieving high selectivity at the 4-position would be difficult.
Nucleophilic Aromatic Substitution (SNAr): This method would be applicable if a suitable leaving group (e.g., chloro, bromo, or nitro) is present at the 4-position of the 2-hydrazinyl-1,3-benzothiazole. The reaction with a fluoride (B91410) source, such as potassium fluoride or cesium fluoride, could then introduce the fluorine atom. The success of this approach is highly dependent on the activation of the aromatic ring towards nucleophilic attack. While SNAr reactions are a common method for introducing fluorine into aromatic systems, the synthesis of the required 4-substituted-2-hydrazinyl-1,3-benzothiazole precursor would be a necessary prerequisite.
Considerations for Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly processes. cas.cn Several aspects of the synthesis can be optimized to align with these principles.
Use of Greener Solvents: Traditional syntheses of benzothiazoles often employ volatile and hazardous organic solvents. airo.co.in Replacing these with greener alternatives such as water, ethanol, or ionic liquids can significantly reduce the environmental impact. airo.co.in For example, the condensation of o-aminothiophenols with aldehydes to form the benzothiazole core has been successfully carried out in water. researchgate.net
Energy Efficiency: Microwave-assisted synthesis and ultrasonic irradiation are energy-efficient techniques that can accelerate reaction rates and reduce reaction times, often leading to higher yields and cleaner product formation. airo.co.in These methods can be particularly beneficial for the cyclization step in benzothiazole synthesis.
Catalysis: The use of reusable and non-toxic catalysts is a cornerstone of green chemistry. airo.co.in For benzothiazole synthesis, various catalysts have been explored, including silica (B1680970) sulfuric acid, montmorillonite (B579905) K-10, and even biocatalysts like Acacia concinna. researchgate.netnih.gov These catalysts can often be recovered and reused, minimizing waste.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, can improve atom economy and reduce waste.
The following table highlights some green chemistry approaches applicable to benzothiazole synthesis:
| Green Chemistry Principle | Application in Benzothiazole Synthesis | Example |
|---|---|---|
| Safer Solvents | Replacement of hazardous solvents with environmentally benign alternatives. | Using water or ethanol instead of dichloromethane (B109758) or acetonitrile. airo.co.in |
| Energy Efficiency | Employing alternative energy sources to reduce energy consumption. | Microwave-assisted condensation of o-aminothiophenol and aldehydes. airo.co.in |
| Catalysis | Use of efficient and recyclable catalysts to minimize waste. | Silica sulfuric acid as a reusable catalyst for the synthesis of 2-substituted benzothiazoles. researchgate.net |
| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product. | One-pot synthesis of benzothiazole derivatives. |
By integrating these green chemistry principles into the synthetic design for this compound, it is possible to develop manufacturing processes that are not only efficient but also environmentally responsible. cas.cn
Reactivity and Derivatization Chemistry of 4 Fluoro 2 Hydrazinyl 1,3 Benzothiazole
Condensation Reactions of the Hydrazinyl Group
The most fundamental reaction of the 2-hydrazinylbenzothiazole core involves the nucleophilic terminal nitrogen of the hydrazinyl group. This nitrogen readily attacks electrophilic carbon centers, most notably the carbonyl carbon of aldehydes and ketones, leading to the formation of hydrazones, a class of compounds containing a C=N-N linkage.
Formation of Hydrazones and Schiff Bases
The reaction between 2-hydrazinyl-1,3-benzothiazole derivatives and carbonyl compounds results in the formation of 2-(2-arylidenehydrazinyl)-1,3-benzothiazoles, which are classified as hydrazones. nih.gov These compounds are sometimes referred to as Schiff bases in the broader literature, which are characterized by an azomethine or imine (-C=N-) group. nih.govresearchgate.net This condensation is typically catalyzed by a few drops of acid, such as glacial acetic acid, and proceeds by the initial nucleophilic attack of the hydrazine's terminal -NH₂ group on the carbonyl carbon, followed by the elimination of a water molecule. vjs.ac.vnnih.gov
This reactivity is a general feature of the 2-hydrazinylbenzothiazole scaffold and is exploited to synthesize a diverse range of derivatives. nih.gov The resulting hydrazones are not merely synthetic intermediates but often exhibit significant biological activities themselves. vjs.ac.vn
Reaction with Carbonyl Compounds (Aldehydes and Ketones)
The condensation reaction of 2-hydrazinylbenzothiazoles with a wide variety of aromatic and aliphatic aldehydes and ketones is a well-established synthetic route. nih.govnih.gov The reaction is robust and allows for the introduction of various substituents onto the benzothiazole (B30560) framework, thereby modulating its physicochemical and biological properties.
For instance, substituted salicylaldehydes can be condensed with 6-nitro-benzothiazole-2-yl-hydrazine in refluxing ethanol (B145695) with a catalytic amount of glacial acetic acid. Similarly, various aromatic aldehydes have been reacted with 2-hydrazinylbenzothiazole derivatives to generate extensive libraries of hydrazone compounds. vjs.ac.vn The reaction is not limited to aldehydes; ketones also react under similar conditions, although sometimes requiring slightly more forcing conditions. For example, 2-hydrazinylbenzothiazole has been shown to react with the solvent acetone, demonstrating the reactivity of the hydrazinyl group even with less reactive ketones. nih.gov
| Starting Benzothiazole | Carbonyl Compound | Solvent | Conditions | Product Type |
| 2-Hydrazinylbenzothiazole | Aromatic Aldehydes | Ethanol | Reflux, cat. Acetic Acid | Arylidenehydrazinyl-benzothiazole |
| 2-Hydrazinylbenzothiazole | Acetone | Acetone | N/A | 2-(2-Propan-2-ylidenehydrazinyl)-benzothiazole |
| Thiosemicarbazones | 2-Bromo-4-fluoroacetophenone | Ethanol | Reflux | 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole |
| 2-Hydrazinyl-thiazole | 1,3-Diketones | Methanol (B129727) | Acidic | Pyrazole-thiazole conjugate |
Cyclization Reactions Leading to Fused Heterocycles
Beyond simple condensation, the hydrazinyl group of 4-fluoro-2-hydrazinyl-1,3-benzothiazole is a key precursor for constructing fused heterocyclic systems. These reactions typically involve the participation of both nitrogen atoms of the hydrazine (B178648) moiety in a cyclocondensation reaction with a suitable dielectrophile or a one-carbon synthon, leading to the formation of a new five- or six-membered ring fused to the benzothiazole core.
Synthesis ofnih.govresearchgate.netacs.orgTriazolo[3,4-b]benzothiazole Derivatives
One of the most important applications of 2-hydrazinylbenzothiazoles is in the synthesis of the tricyclic nih.govresearchgate.netacs.orgtriazolo[3,4-b]benzothiazole system. acs.orgnih.gov This therapeutically important scaffold is generally formed by reacting the 2-hydrazinylbenzothiazole intermediate with reagents that can provide a single carbon atom to form the triazole ring.
Common synthetic strategies include:
Reaction with Formic Acid: Refluxing 2-hydrazinylbenzothiazole derivatives in an excess of formic acid is a direct and widely used method to achieve cyclization into the corresponding nih.govresearchgate.netacs.orgtriazolo[3,4-b]benzothiazole. acs.orgnih.gov
Reaction with Acyl Chlorides or Carboxylic Acids: Condensation with various acyl chlorides or carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride can yield 3-substituted- nih.govresearchgate.netacs.orgtriazolo[3,4-b]benzothiazoles.
Reaction with Carbon Disulfide: Treatment with carbon disulfide in an alkaline medium leads to the formation of an intermediate dithiocarbazate, which upon cyclization yields nih.govresearchgate.netacs.orgtriazolo[3,4-b]benzothiazole-3-thiol.
These methods provide a versatile entry into a class of compounds that have garnered significant interest in medicinal chemistry. acs.orgnih.gov
| Starting Material | Reagent | Product |
| 2-Hydrazinylbenzothiazole | Formic Acid | nih.govresearchgate.netacs.orgTriazolo[3,4-b]benzothiazole |
| 2-Hydrazinylbenzothiazole | Urea | nih.govresearchgate.netacs.orgTriazolo[3,4-b]benzothiazol-3-one |
| 3-Hydrazino-1,2,4-triazolo(3,4-b)benzothiazole | Methyl Chloroformate | 3-(N-Carbomethoxy)hydrazino derivative |
| 3-Hydrazino-1,2,4-triazolo(3,4-b)benzothiazole | Acetic Anhydride | 3-(1,2-Diacetyl)hydrazino derivative |
Formation of Pyrazole (B372694) Systems and Conjugates
The synthesis of pyrazole rings appended to the benzothiazole core is another key derivatization strategy. The classical Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound, is readily applicable to 2-hydrazinylbenzothiazole derivatives. hilarispublisher.comresearchgate.net
The reaction proceeds via condensation of the 2-hydrazinylbenzothiazole with β-dicarbonyl compounds such as acetylacetone (B45752) (2,4-pentanedione) or ethyl acetoacetate (B1235776). researchgate.net The initial step is the formation of a hydrazone intermediate with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. This reaction creates a direct link between the benzothiazole nitrogen and the newly formed pyrazole ring. For example, reacting 3-hydrazino-1,2,4-triazolo(3,4-b)benzothiazole with acetylacetone or ethyl acetoacetate yields the corresponding 3,5-dimethylpyrazole (B48361) and 3-ethoxy-5-methylpyrazole derivatives, respectively. researchgate.net The regioselectivity of the reaction can be influenced by the nature of the substituents on the β-dicarbonyl compound and the reaction conditions. researchgate.net
| Benzothiazole Derivative | 1,3-Dicarbonyl Compound | Product |
| 3-Hydrazino-1,2,4-triazolo(3,4-b)benzothiazole | Ethyl Acetoacetate | 1-[3'-(1,2,4)-Triazolo(3,4-b)benzothiazolyl]-3-ethoxy-5-methyl pyrazole |
| 3-Hydrazino-1,2,4-triazolo(3,4-b)benzothiazole | Acetyl Acetone | 1-[3'-(1,2,4)-Triazolo(3,4-b)benzothiazolyl]-3,5-dimethyl pyrazole |
Other Fused Heterocyclic Architectures derived from 2-Hydrazinylbenzothiazoles
The synthetic utility of 2-hydrazinylbenzothiazoles extends to the creation of a variety of other fused heterocyclic systems. The specific architecture of the resulting product is determined by the nature of the cyclizing agent used.
Thiadiazoles: Cyclization reactions can lead to the formation of fused thiadiazole rings. For instance, reaction with thiophosgene (B130339) or carbon disulfide under different conditions can be directed towards thiadiazole systems. researchgate.net
Pyrimidines and Pyridinones: Reactions with β-ketoesters or α,β-unsaturated esters can lead to the formation of fused pyrimidinone or pyridazinone rings. scilit.com
Thiadiazines: Condensation of 4-amino-5-mercapto-1,2,4-triazoles (often derived from hydrazine precursors) with α-haloketones can lead to the formation of fused nih.govresearchgate.netacs.orgtriazolo[3,4-b] nih.govacs.orgnih.govthiadiazines. derpharmachemica.com
These examples underscore the role of 2-hydrazinylbenzothiazole as a foundational element for the synthesis of complex, multi-ring heterocyclic compounds. scilit.comresearchgate.net
Functionalization at Other Positions of the Benzothiazole Ring
While the hydrazinyl moiety at the C2-position is the most prominent site for derivatization, the benzene (B151609) portion of the benzothiazole ring also offers opportunities for functionalization. The regiochemical outcome of such reactions is governed by the interplay of the electronic effects of the existing substituents: the fused thiazole (B1198619) ring, the C4-fluoro group, and the C2-hydrazinyl group.
The functionalization of the benzothiazole nucleus can be achieved through several strategies, primarily electrophilic aromatic substitution (EAS) and, to a lesser extent, nucleophilic aromatic substitution (SNAr).
In electrophilic aromatic substitution, the benzothiazole ring system is generally considered electron-deficient, which deactivates it towards electrophilic attack compared to benzene. The position of substitution is directed by the combined electronic influences of the heterocyclic part and any substituents on the benzene ring. For the parent 2-aminobenzothiazole (B30445), electrophilic substitution typically occurs at the C6 position. However, the directing effects in this compound are more complex.
Modern C-H functionalization techniques, often catalyzed by transition metals like palladium, rhodium, or copper, offer more direct and regioselective pathways for creating new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized substrates. nih.govrsc.orgrsc.org These methods can be directed by specific functional groups already present on the molecule. For instance, the hydrazinyl group itself could potentially direct C-H activation to an adjacent position on the benzene ring under specific catalytic conditions. rsc.org
The fluorine atom at the C4-position profoundly influences the reactivity and regioselectivity of substitution on the benzene ring through a combination of inductive and resonance effects. libretexts.orglibretexts.org
Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which deactivates the entire aromatic ring towards electrophilic attack. libretexts.orgstudysmarter.co.uk This makes reactions like nitration, halogenation, or Friedel-Crafts acylation more challenging compared to non-fluorinated analogues.
Resonance Effect (+R): The fluorine atom possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance. This effect preferentially increases the electron density at the ortho and para positions relative to the fluorine atom. libretexts.org
In the context of this compound, the C5 and C7 positions are ortho and the C6 position is meta to the thiazole fusion, while the C5 and C3 (part of the thiazole ring) are ortho to the fluorine. The C7 position is para to the point of ring fusion. The directing effects can be summarized as follows:
The fluoro group is an ortho, para-director, activating the C5 position and, to a lesser extent, the C3 position (within the thiazole ring). nih.gov
The fused thiazole ring acts as an electron-withdrawing group, directing incoming electrophiles to the C6 and C4/C7 positions.
The interplay of these effects suggests that electrophilic substitution, if successful, would likely be directed to the C5 or C7 positions. The strong deactivation by both the fluorine atom and the thiazole ring means that harsh reaction conditions may be required.
Conversely, the electron-withdrawing nature of the fluorine atom can activate the benzothiazole ring for nucleophilic aromatic substitution (SNAr) . researchgate.netmdpi.comnih.gov Highly electron-deficient aromatic systems bearing a good leaving group (like fluorine) can undergo substitution by strong nucleophiles. This could potentially allow for the replacement of the C4-fluorine atom itself or substitution at other positions activated by the combined electron-withdrawing effects of the ring system and the fluorine substituent. youtube.com
Exploration of this compound as a Versatile Synthetic Intermediate
The primary utility of this compound in synthetic chemistry stems from the high reactivity of the hydrazinyl (-NHNH₂) group. This moiety serves as a potent binucleophile, enabling its use as a key building block for the construction of various fused and appended heterocyclic rings. nih.govchemicalpapers.com
The typical reaction pathway involves an initial condensation of the terminal amino group of the hydrazine with a carbonyl compound (like an aldehyde or ketone) to form a hydrazone intermediate. nih.govresearchgate.net This is often followed by an intramolecular cyclization reaction to yield a new five- or six-membered ring.
Common transformations include:
Reaction with β-ketoesters or 1,3-diketones: This leads to the formation of pyrazole rings fused or linked to the benzothiazole core.
Reaction with α-haloketones: This is a classic approach, known as the Hantzsch synthesis, for forming substituted thiazole rings. mdpi.comnih.gov
Reaction with isothiocyanates: This reaction yields thiosemicarbazide (B42300) intermediates, which can be cyclized to form triazole or thiadiazole derivatives.
Reaction with carboxylic acids or their derivatives: Condensation with carboxylic acids, often in the presence of a dehydrating agent like POCl₃, can lead to the formation of nih.govnih.govresearchgate.nettriazolo[3,4-b]benzothiazoles.
Reaction with carbon disulfide: In the presence of a base, this reaction can be used to construct fused 1,3,4-thiadiazole (B1197879) systems. researchgate.netorientjchem.org
The versatility of these reactions allows for the synthesis of a wide array of complex molecules from a single, readily accessible intermediate. The presence of the 4-fluoro substituent is often carried through these synthetic steps, allowing for the creation of novel fluorinated heterocyclic compounds. nih.gov
| Reactant(s) | Reaction Conditions | Resulting Heterocyclic System | Reference Analogue |
|---|---|---|---|
| Aromatic Aldehydes/Ketones | Ethanol, reflux, cat. Acetic Acid | Benzothiazol-2-yl-hydrazones | nih.govmdpi.com |
| Dicarboxylic Acid Anhydrides | Ethanol, heat | N'-(Benzothiazol-2-yl)succinohydrazides | chemicalpapers.com |
| α-Halocarbonyl Compounds | THF or 1,4-Dioxane, reflux | 2-(Thiazol-2-yl)hydrazinyl derivatives | mdpi.comnih.gov |
| Vilsmeier-Haack Reagent (POCl₃/DMF) on Hydrazones | Reflux | Formylpyrazole derivatives | nih.gov |
| Carbon Disulfide, Ammonia (B1221849) | Ethanol | Thiadiazole precursors | researchgate.netorientjchem.org |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, the precise connectivity of atoms in 4-Fluoro-2-hydrazinyl-1,3-benzothiazole can be established.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the hydrazinyl and aromatic protons. Based on data from analogous 6-fluoro-1,3-benzothiazole derivatives, the protons of the hydrazinyl group (-NHNH₂) are anticipated to appear as broad signals due to quadrupole effects of the nitrogen atoms and potential chemical exchange. sphinxsai.com The three protons on the fluorinated benzene (B151609) ring (H-5, H-6, and H-7) will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.
The aromatic region, typically between 6.5 and 7.5 ppm, would be particularly informative. sphinxsai.com The H-5 proton is expected to show coupling to H-6 (ortho-coupling, ³JHH) and the fluorine at position 4 (meta-coupling, ⁴JHF). The H-7 proton would couple with H-6 (meta-coupling, ⁴JHH). The H-6 proton is expected to be the most complex, appearing as a multiplet due to coupling with H-5 (ortho, ³JHH), H-7 (meta, ⁴JHH), and the fluorine at C4 (para-coupling, ⁵JHF).
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -NH- | ~9.0 - 11.0 | Broad Singlet | - |
| -NH₂ | ~4.5 - 5.5 | Broad Singlet | - |
| Aromatic H-5 | ~6.8 - 7.2 | Doublet of Doublets (dd) | ³JHH ≈ 7-9 Hz, ⁴JHF ≈ 4-6 Hz |
| Aromatic H-6 | ~7.0 - 7.4 | Multiplet (m) | ³JHH ≈ 7-9 Hz, ⁴JHH ≈ 2-3 Hz, ⁵JHF ≈ 1-2 Hz |
| Aromatic H-7 | ~6.7 - 7.1 | Doublet of Doublets (dd) | ³JHH ≈ 7-9 Hz, ⁴JHH ≈ 2-3 Hz |
The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. The spectrum for this compound is expected to show seven distinct signals for the seven carbon atoms of the benzothiazole (B30560) core. The C-2 carbon, attached to the electron-donating hydrazinyl group, is anticipated to resonate at a significantly downfield chemical shift, typically in the range of 165-170 ppm, as seen in related structures. mdpi.com
A key feature of the spectrum will be the splitting of carbon signals due to coupling with the fluorine atom. The C-4 carbon, directly bonded to the fluorine, will appear as a doublet with a large one-bond coupling constant (¹JCF). Adjacent carbons (C-3a and C-5) will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (JCF, Hz) |
| C-2 | 165.0 - 170.0 | - |
| C-3a | 148.0 - 152.0 | ²JCF ≈ 10-15 Hz |
| C-4 | 155.0 - 160.0 | ¹JCF ≈ 240-250 Hz |
| C-5 | 110.0 - 115.0 | ²JCF ≈ 20-25 Hz |
| C-6 | 120.0 - 125.0 | ³JCF ≈ 5-10 Hz |
| C-7 | 118.0 - 122.0 | ⁴JCF ≈ 2-4 Hz |
| C-7a | 130.0 - 135.0 | ³JCF ≈ 3-5 Hz |
Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed for definitive assignment of all proton and carbon signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, allowing for the complete and unambiguous assembly of the molecular structure.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.
Analysis of related fluoro-benzothiazole compounds indicates specific regions for key functional groups. sphinxsai.com The N-H stretching vibrations of the hydrazinyl group are expected to appear as distinct bands in the 3100-3400 cm⁻¹ region. sphinxsai.com The aromatic C-H stretching is anticipated around 3080 cm⁻¹. The spectrum will also feature characteristic absorptions for the benzothiazole ring system, including C=N and C=C stretching vibrations. A strong absorption band corresponding to the C-F bond stretch is a key diagnostic feature for this molecule. sphinxsai.com
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H Stretch | Hydrazinyl (-NHNH₂) | 3100 - 3400 |
| Aromatic C-H Stretch | Ar-H | ~3080 |
| C=N Stretch | Thiazole (B1198619) Ring | 1600 - 1650 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
| C-N Stretch | Ar-N | ~1280 |
| C-F Stretch | Ar-F | ~1100 |
| Thiazole Ring Vibrations | Benzothiazole Core | 1400 - 1500 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₆FN₃S), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula. The expected protonated molecular ion ([M+H]⁺) would be observed, and its measured mass would be compared to the calculated theoretical mass. mdpi.comnih.gov
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for hydrazinyl-benzothiazoles could include the loss of the hydrazinyl radical (•N₂H₃), ammonia (B1221849) (NH₃), or cleavage of the thiazole ring. The relative abundance of these fragment ions helps to corroborate the proposed structure.
Table 4: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₇H₆FN₃S |
| Monoisotopic Mass | 183.0266 g/mol |
| [M+H]⁺ (Calculated) | 184.0344 m/z |
| Key Fragmentation Ions | [M-NH₂]⁺, [M-N₂H₃]⁺, fragments from benzothiazole ring cleavage |
X-ray Diffraction Analysis for Crystalline Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline solid state. While specific data for this compound is not available, analysis of closely related structures, such as 2-hydrazinyl-4-methyl-1,3-benzothiazole, provides significant insight. nih.gov
Table 5: Hypothetical Crystallographic Parameters Based on Analogous Structures
| Parameter | Predicted Value/Type |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Key Supramolecular Interactions | Intermolecular N-H···N hydrogen bonds |
| Molecular Conformation | Planar benzothiazole core |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis.
Thin-Layer Chromatography (TLC) is a rapid and effective qualitative technique. sphinxsai.com It is used to check for the consumption of starting materials and the formation of the product. The retardation factor (Rf) value, which is dependent on the compound's polarity and the chosen solvent system (mobile phase), provides a preliminary indication of purity. nih.gov
High-Performance Liquid Chromatography (HPLC) is a more powerful quantitative technique for purity assessment. Using a reversed-phase column (e.g., C18), the compound can be separated from impurities. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Table 6: Chromatographic Methods for Analysis
| Technique | Typical Application | Stationary Phase | Typical Mobile Phase |
| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary purity check | Silica (B1680970) gel 60 F₂₅₄ | Hexane/Ethyl Acetate (B1210297) or Chloroform/Methanol (B129727) mixtures |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity determination | C18 silica gel | Gradient of Acetonitrile and Water (with 0.1% TFA or formic acid) |
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing fundamental insight into the elemental composition of a synthesized compound. This method is crucial for verifying the empirical formula of a substance by comparing the experimentally determined percentages of its constituent elements with the theoretically calculated values. For "this compound," this analysis confirms the presence and relative abundance of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), thereby validating its molecular integrity.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.01 | 7 | 84.07 | 45.89 |
| Hydrogen | H | 1.01 | 6 | 6.06 | 3.30 |
| Fluorine | F | 19.00 | 1 | 19.00 | 10.37 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 22.95 |
| Sulfur | S | 32.07 | 1 | 32.07 | 17.50 |
| Total | 183.23 | 100.00 |
In a typical experimental workflow, a sample of the synthesized compound would be subjected to combustion analysis. The resulting combustion products (such as CO₂, H₂O, and N₂) are measured to determine the percentages of carbon, hydrogen, and nitrogen. Sulfur content is often determined by converting it to SO₂. The experimentally obtained percentages would then be compared to the calculated values presented in Table 1. A close correlation between the found and calculated values, typically within a ±0.4% margin, is considered a strong confirmation of the compound's purity and empirical formula.
For related compounds, such as derivatives of 6-fluoro-2-hydrazinyl-1,3-benzothiazole, elemental analysis has been successfully employed to confirm their structures. sphinxsai.comresearchgate.net For instance, in the synthesis of various Schiff bases derived from 6-fluoro-2-hydrazinobenzothiazole, elemental analysis was a key characterization step to verify the final products. researchgate.net This underscores the routine and essential nature of this technique in the synthesis and characterization of novel benzothiazole derivatives.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
DFT has become a standard method for investigating the structural and electronic properties of heterocyclic compounds. kbhgroup.in Calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311G(d,p), to achieve a balance between computational cost and accuracy. kbhgroup.inresearchgate.net
The first step in theoretical analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For related 2-hydrazinyl-benzothiazole compounds, studies have shown that the fused benzene (B151609) and thiazole (B1198619) rings are nearly planar. nih.gov The hydrazinyl group introduces conformational flexibility, primarily through rotation around the C2-N bond connecting it to the benzothiazole (B30560) ring.
Conformational analysis, performed by systematically rotating key dihedral angles, helps identify the lowest energy conformers. mdpi.com For molecules with a similar benzothiazole-phenyl linkage, two stable conformers are often found, indicating that the hydrazinyl group in 4-Fluoro-2-hydrazinyl-1,3-benzothiazole would also adopt specific, energetically favorable orientations. mdpi.com The optimized geometry reveals key bond lengths and angles that define the molecular framework.
Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogs
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-S (thiazole) | ~1.75 Å |
| C=N (thiazole) | ~1.29 Å | |
| C-N (hydrazinyl) | ~1.36 Å | |
| N-N (hydrazinyl) | ~1.36 Å | |
| C-F | ~1.35 Å | |
| Bond Angle | C-S-C (thiazole) | ~86° |
| S-C-N (thiazole) | ~115° | |
| C-N-N (hydrazinyl) | ~119° |
Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and polarizable. mdpi.comnih.gov
In benzothiazole derivatives, the HOMO is typically distributed over the electron-rich benzothiazole ring system and the hydrazinyl group, while the LUMO is often localized on the fused ring system. kbhgroup.inresearchgate.net The presence of an electron-withdrawing fluorine atom is expected to lower both HOMO and LUMO energy levels and potentially affect the energy gap.
Table 2: Representative FMO Energies and Energy Gaps from DFT Studies on Related Thiazole Hydrazones
| Compound Analog | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Thiazole Hydrazone 1 | -6.104 | -1.981 | 4.123 |
| Thiazole Hydrazone 2 | -5.923 | -1.991 | 3.932 |
| Thiazole Hydrazone 3 | -6.162 | -2.567 | 3.595 |
| Benzothiazole Derivative | -5.98 | -1.25 | 4.73 |
Note: Values are illustrative and taken from studies on similar molecular scaffolds to indicate expected ranges. mdpi.comnih.gov
Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution and bonding interactions within a molecule. It quantifies electron delocalization through hyperconjugative interactions, which contribute significantly to molecular stability. These interactions involve the transfer of electron density from a filled (donor) orbital to an adjacent unfilled (acceptor) orbital.
For this compound, significant stabilization energies are expected from several key interactions:
π → π * transitions within the aromatic benzothiazole system, indicating strong electron delocalization across the fused rings.
n → π * interactions, involving the delocalization of lone pair electrons (n) from the nitrogen and sulfur atoms into the antibonding π* orbitals of the aromatic system.
These charge-transfer events are crucial for the stability of the molecule's electronic structure. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Identification of Electrophilic and Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecular surface, identifying regions prone to electrophilic and nucleophilic attack. kbhgroup.in
Negative Regions (Red/Yellow): These areas have high electron density and are susceptible to attack by electrophiles (electrophilic sites). For this compound, negative potential is expected to be concentrated around the nitrogen atom in the thiazole ring, the terminal NH2 group of the hydrazinyl moiety, and the electronegative fluorine atom. kbhgroup.inresearchgate.net
Positive Regions (Blue): These areas are electron-deficient and are targets for nucleophiles (nucleophilic sites). The hydrogen atoms of the hydrazinyl group are predicted to be the most positive regions, making them susceptible to interaction with basic reagents. kbhgroup.in
The MEP map provides a clear, qualitative prediction of where the molecule is most likely to engage in electrostatic interactions.
Calculation of Global and Local Reactivity Indices
Ionization Potential (I ≈ -E_HOMO): Energy required to remove an electron.
Electron Affinity (A ≈ -E_LUMO): Energy released when an electron is added.
Chemical Hardness (η = (I - A) / 2): Resistance to change in electron configuration. A higher value indicates greater stability. mdpi.com
Chemical Softness (S = 1 / 2η): The reciprocal of hardness; a measure of reactivity.
Electronegativity (χ = (I + A) / 2): The power of an atom to attract electrons.
Chemical Potential (μ = -χ): The escaping tendency of electrons from a system.
Electrophilicity Index (ω = μ² / 2η): A measure of the ability to accept electrons. mdpi.com
Table 3: Predicted Global Reactivity Descriptors for this compound (Illustrative Values)
| Descriptor | Symbol | Formula | Predicted Value (eV) |
| Ionization Potential | I | -E_HOMO | ~6.0 |
| Electron Affinity | A | -E_LUMO | ~1.5 |
| Chemical Hardness | η | (I - A) / 2 | ~2.25 |
| Chemical Softness | S | 1 / (2η) | ~0.22 |
| Electronegativity | χ | (I + A) / 2 | ~3.75 |
| Chemical Potential | µ | -(I + A) / 2 | ~-3.75 |
| Electrophilicity Index | ω | µ² / (2η) | ~3.12 |
Note: Values are calculated using representative HOMO/LUMO energies from related compounds and serve as estimations. kbhgroup.inmdpi.com
Theoretical Studies on Protonation Sites and Stability
Computational methods can predict the most probable sites for protonation by calculating the proton affinity of different basic atoms in the molecule. The site with the highest proton affinity is the most likely to be protonated. This analysis is consistent with the predictions from MEP maps.
For this compound, the potential protonation sites are the three nitrogen atoms and the sulfur atom. Theoretical calculations on similar structures suggest that the most basic site is typically the sp²-hybridized nitrogen atom within the thiazole ring (N3), followed by the terminal amino nitrogen of the hydrazinyl group. mdpi.com The high electron density and accessibility of these nitrogen atoms, as confirmed by MEP analysis, make them the primary centers of basicity.
Modeling of Spectroscopic Properties (e.g., UV-Vis, IR, NMR) for Comparative Analysis
Computational and theoretical investigations serve as a powerful tool in modern chemistry for elucidating the structural and electronic properties of molecules, providing insights that complement and guide experimental work. For compounds like this compound, methods such as Density Functional Theory (DFT) are employed to model its spectroscopic characteristics. These theoretical calculations allow for a detailed assignment of experimental spectra and a deeper understanding of the molecule's behavior at a quantum level. The comparison between theoretical predictions and experimental data is crucial for validating both the computational methods and the experimental findings.
Theoretical Framework
The primary computational approach for modeling spectroscopic properties is Density Functional Theory (DFT), often utilizing hybrid functionals like B3LYP. kbhgroup.inmdpi.com The choice of basis set, such as 6-311G(d,p) or 6-311++G(d,p), is critical for obtaining accurate results that correlate well with experimental data. kbhgroup.inresearchgate.net Geometrical optimization of the molecule is the first step, where calculations determine the lowest energy conformation. kbhgroup.in Following optimization, vibrational frequency calculations are performed to predict the Infrared (IR) spectrum. To account for systematic errors in these calculations, the resulting frequencies are often scaled by a known factor. kbhgroup.in
For Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts (δ) of ¹H and ¹³C atoms relative to a standard reference like Tetramethylsilane (TMS). scielo.org.zaresearchgate.net The electronic absorption properties, relevant to UV-Vis spectroscopy, are typically investigated using Time-Dependent Density Functional Theory (TD-DFT). kbhgroup.inscielo.org.za This method calculates the vertical excitation energies, oscillator strengths (f), and corresponding absorption wavelengths (λ), providing a theoretical UV-Vis spectrum. kbhgroup.inscielo.org.za
Comparative Analysis of Spectroscopic Data
The synergy between theoretical calculations and experimental spectroscopy is essential for the comprehensive characterization of novel compounds.
Below is a representative table comparing experimental and theoretical vibrational frequencies for functional groups relevant to this compound, based on studies of analogous compounds.
| Vibrational Mode | Typical Experimental Frequency (cm⁻¹) | Typical Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| N-H stretch | 3278–3138 | ~3250 | Hydrazinyl group N-H vibrations |
| Aromatic C-H stretch | 3151–2933 | ~3100 | Benzothiazole ring C-H vibrations |
| C=N stretch | 1699–1600 | ~1658 | Azomethine linkage / Thiazole ring |
| Aromatic C=C stretch | 1571–1436 | ~1580 | Benzene ring vibrations |
NMR Spectroscopy: The GIAO method provides theoretical ¹H and ¹³C NMR chemical shifts that generally show good agreement with experimental values. In studies of similar structures, the N-H proton of the hydrazinyl group typically appears as a downfield signal between 11.26–12.50 ppm. nih.gov The proton on the thiazole ring is observed around 6.22–7.50 ppm. nih.gov By correlating the calculated shifts with the experimental spectrum, each proton and carbon atom in the this compound structure can be unambiguously assigned.
The following table illustrates the expected correlation between experimental and calculated ¹H NMR chemical shifts for key protons in the molecule, based on data from related compounds.
| Proton Type | Typical Experimental δ (ppm) | Typical Calculated δ (ppm) | Assignment |
|---|---|---|---|
| N-H (Hydrazinyl) | 11.26–12.50 | ~11.50 | Amine proton of the hydrazinyl group |
| Ar-H (Benzothiazole) | 7.00–8.00 | ~7.50 | Aromatic protons on the benzothiazole ring |
| -NH₂ (Hydrazinyl) | Variable | Variable | Terminal amine protons |
UV-Vis Spectroscopy: TD-DFT calculations are used to interpret the electronic transitions observed in the UV-Vis spectrum. These calculations predict the maximum absorption wavelengths (λmax), which correspond to electronic excitations, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). kbhgroup.in For similar thiazole derivatives, absorption peaks are typically observed in the ultraviolet region. scielo.org.za The comparison between the calculated absorption peaks and the experimental spectrum helps to understand the electronic structure and charge transfer characteristics within the molecule. kbhgroup.in
A sample comparison of experimental and TD-DFT calculated UV-Vis absorption data is presented below.
| Parameter | Experimental Value | Calculated Value | Associated Electronic Transition |
|---|---|---|---|
| λmax 1 (nm) | ~348 | ~343 | π → π |
| λmax 2 (nm) | ~406 | ~405 | n → π / HOMO → LUMO |
Applications in Advanced Chemical Research and Materials Science
Development of Novel Heterocyclic Scaffolds for Medicinal Chemistry Research
The fluorobenzothiazole framework is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. The incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. nih.gov The addition of a hydrazinyl group at the 2-position provides a reactive handle for further molecular elaboration, allowing for the construction of diverse compound libraries for drug discovery programs. nih.govmdpi.com Research into related fluorinated hydrazinylthiazole and benzothiazole (B30560) derivatives has revealed potent antimicrobial and antidiabetic activities, underscoring the therapeutic potential of this class of compounds. nih.govsphinxsai.com
| Derivative Class | Target | Key Findings | Reference |
| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | α-Amylase | Compound 3h showed higher potency (IC₅₀ = 5.14 µM) than the standard drug acarbose (B1664774) (IC₅₀ = 5.55 µM). | nih.gov |
| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | Antiglycation | Compounds 3d , 3f , 3i , and 3k exhibited excellent antiglycation potential, with IC₅₀ values lower than the standard, aminoguanidine. | nih.gov |
| 2-Substituted hydrazino-6-fluoro-1,3-benzothiazoles | Antimicrobial | Compounds showed good activity against S. aureus, S. epidermidis, P. aeruginosa, and E. coli. | sphinxsai.com |
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, efficient step. The hydrazinyl group of 4-Fluoro-2-hydrazinyl-1,3-benzothiazole is a highly reactive nucleophile, making the compound an ideal precursor for various MCRs. This reactivity is analogous to that of hydrazine (B178648) hydrate (B1144303), which is widely used in MCRs to synthesize N-heterocycles. nih.gov
For instance, the hydrazinyl moiety can readily participate in condensation reactions with β-ketoesters and other carbonyl compounds, followed by intramolecular cyclization to yield complex heterocyclic systems such as pyrazoles or triazoles. nih.govfrontiersin.org By employing this compound in MCRs, chemists can rapidly generate libraries of novel benzothiazole-fused or substituted heterocycles. This strategy provides an efficient pathway to new chemical entities that can be screened for various biological activities, accelerating the drug discovery process. frontiersin.org
In modern drug design, scaffold hopping and fragment-based approaches are key strategies for lead optimization and the discovery of novel intellectual property. mdpi.comresearchgate.net The 4-fluoro-1,3-benzothiazole core of the title compound can be utilized in both paradigms.
Fragment-Based Design: The fluorobenzothiazole unit can serve as a core fragment that establishes key binding interactions with a protein target. Researchers have successfully used the benzothiazole scaffold to design potent inhibitors for targets like the Fibroblast growth-factor receptor (FGFR). nih.gov Starting with this fragment, new analogues can be built by synthetically modifying the hydrazinyl group to explore the surrounding binding pocket and improve potency and selectivity.
Scaffold Hopping: This strategy involves replacing a central molecular core with a structurally different but functionally equivalent scaffold to develop new compounds with improved properties. researchgate.netrsc.org The this compound scaffold can be bioisosterically replaced with other heterocyclic systems to overcome issues like poor pharmacokinetics or off-target toxicity while retaining the desired biological activity. This approach allows for the exploration of novel chemical space and the generation of new patentable drug candidates. rsc.org
Role as Precursors in Materials Science and Organic Electronics Research
The benzothiazole ring system is not only important in medicinal chemistry but also finds significant application in materials science due to its unique electronic and photophysical properties. researchgate.net As a constituent of larger molecular structures, it can impart desirable characteristics for use in dyes, sensors, and electronic devices.
The 1,3-benzothiazole core is a well-established fluorophore, and its derivatives are frequently used to create fluorescent probes and dyes. researchgate.net The inherent fluorescence of the 4-fluorobenzothiazole moiety in this compound makes it an excellent platform for designing new optical materials.
The reactive hydrazinyl group serves as a convenient point for chemical modification. It can be condensed with various aldehydes and ketones to form hydrazones. This reaction often leads to a significant change in the electronic structure of the molecule, modulating its absorption and emission wavelengths. This principle is widely used to develop "turn-on" or ratiometric fluorescent probes for detecting specific analytes. researchgate.netrsc.org The fluorine atom can further tune the photophysical properties and enhance the probe's performance. nih.gov
| Probe Base | Analyte | Key Feature | Reference |
| Benzothiazole and Benzoindole | Hydrazine (N₂H₄) | High selectivity and sensitivity; usable in test strips. | rsc.org |
| Benzothiazole and Thiophene | Hydrazine (N₂H₄) | Fast response (<5 min) and a low detection limit (56 nM). | bohrium.com |
| Substituted Benzothiazole | Hydrazine (N₂H₄) | Theoretical studies show substituent effects can create a large Stokes shift (201 nm). | nih.gov |
Organic electronics is a rapidly growing field focused on carbon-based materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The performance of these devices relies on the electronic properties of the organic molecules used.
The this compound scaffold possesses features that make it an attractive component for such materials. The planar, aromatic benzothiazole ring has an extended π-delocalized system, which is essential for efficient charge transport. researchgate.net The fluorine substituent can influence the material's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, which is critical for optimizing device performance. Furthermore, the hydrazinyl group provides a synthetic handle to incorporate the benzothiazole unit into polymers or larger conjugated systems, enabling the rational design of new high-performance optoelectronic materials. mdpi.com
Utilization in Analytical Chemistry as Chemical Probes or Reagents
In analytical chemistry, there is a constant need for reagents that can react selectively and sensitively with specific analytes for their detection and quantification. The hydrazinyl group is a classic reactive moiety for carbonyl compounds (aldehydes and ketones).
This compound can be employed as a highly effective derivatizing agent for carbonyls in complex samples. The reaction between the hydrazinyl group and a carbonyl forms a stable hydrazone. Because the parent reagent contains the highly fluorescent 4-fluorobenzothiazole core, the resulting hydrazone derivative is also fluorescent. This allows for extremely sensitive detection of the original carbonyl compound using techniques such as high-performance liquid chromatography (HPLC) with a fluorescence detector or capillary electrophoresis. This method can be used to detect trace amounts of aldehydes and ketones in environmental, food, and biological samples. rsc.orgbohrium.com
Design and Synthesis of Ligands for Coordination Chemistry Studies
The this compound scaffold is a valuable building block in the field of coordination chemistry, primarily due to the reactive nature of its hydrazinyl (-NH-NH₂) moiety. This functional group serves as a versatile handle for the synthesis of complex organic molecules designed to bind with metal ions, known as ligands. The strategic design of these ligands allows for the fine-tuning of the electronic and structural properties of the resulting metal complexes, making them suitable for various applications.
The principal method for converting this compound into effective ligands is through condensation reactions with various carbonyl compounds, such as aldehydes and ketones. This reaction typically proceeds by heating an equimolar solution of the benzothiazole derivative and the selected carbonyl compound in a suitable solvent like methanol (B129727) or ethanol (B145695), often with a catalytic amount of acid (e.g., acetic acid). biointerfaceresearch.com The reaction results in the formation of a hydrazone, a type of Schiff base, which incorporates the benzothiazole unit and the residue from the carbonyl precursor.
The "design" aspect of these ligands comes from the careful selection of the aldehyde or ketone. By choosing carbonyl compounds that contain additional donor atoms (such as oxygen, nitrogen, or sulfur), researchers can create multidentate ligands capable of forming stable chelate rings with a central metal ion. For example, reacting the hydrazinylbenzothiazole with salicylaldehyde (B1680747) or its derivatives introduces a hydroxyl (-OH) group, which can deprotonate and coordinate to the metal ion along with the imine nitrogen and the thiazole (B1198619) nitrogen. biointerfaceresearch.com This versatility allows for the creation of a wide array of ligands with tailored coordination spheres.
Once the Schiff base ligand is synthesized and purified, it is subsequently reacted with a metal salt, such as a chloride or acetate (B1210297) salt of a transition metal, to form the coordination complex. pnrjournal.com These reactions are typically carried out by refluxing the ligand and the metal salt in an appropriate solvent. ijper.org The resulting metal complexes often exhibit well-defined geometries, such as octahedral or tetrahedral, depending on the coordination number of the metal and the nature of the ligand. biointerfaceresearch.comresearchgate.net The coordination versatility of benzothiazole-derived hydrazone ligands has been demonstrated through the successful synthesis of complexes with a variety of transition metals, including cobalt (Co), ruthenium (Ru), nickel (Ni), copper (Cu), vanadium (V), and iron (Fe). biointerfaceresearch.comnih.gov
The structural integrity and coordination mode of the newly synthesized ligands and their metal complexes are confirmed through various spectroscopic and analytical techniques, including FT-IR, NMR spectroscopy, mass spectrometry, and elemental analysis. nih.gov For instance, in FT-IR spectroscopy, a downshift in the C=N stretching vibration upon complexation indicates the coordination of the imine nitrogen to the metal center. nih.gov
Detailed research findings on the synthesis of analogous benzothiazole-based ligands are presented in the following tables.
Table 1: Synthesis of Representative Benzothiazole-Based Hydrazone Ligands
| Starting Benzothiazole | Carbonyl Compound | Solvent | Conditions | Resulting Ligand Type |
|---|---|---|---|---|
| 2-(2-aminophenyl) benzothiazole | 4-methoxy salicylaldehyde | Methanol | Acetic acid catalyst, reflux 4 hours | Imine Base biointerfaceresearch.com |
| 2-hydrazinobenzothiazole (B1674376) | 2-carbaldehyde-8-hydroxyquinoline | Not specified | Condensation reaction | Schiff Base (Hydrazone) nih.gov |
| 2-hydrazinyl-1,3-benzothiazole derivative | Diacetyl monoxime | Not specified | Reaction | Oxime-Hydrazone Ligand researchgate.net |
Table 2: Examples of Metal Complexes from Benzothiazole-Based Ligands
| Ligand | Metal Salt | Resulting Complex Example | Proposed Geometry |
|---|---|---|---|
| 2-((E)-(2-(benzo[d]thiazol-2-yl)phenylimino)methyl)-5-methoxyphenol (BMM) | CoCl₂·6H₂O | [Co(BMM)₂] | Octahedral biointerfaceresearch.com |
| 2-((E)-(2-(benzo[d]thiazol-2-yl)phenylimino)methyl)-5-methoxyphenol (BMM) | RuCl₃·2H₂O | [Ru(BMM)₂] | Octahedral biointerfaceresearch.com |
| Schiff base from 2-hydrazinobenzothiazole and 8-hydroxyquinoline | CuCl₂ | [Cu(HL)Cl] | Not specified nih.gov |
| Schiff base from 2-hydrazinobenzothiazole and 8-hydroxyquinoline | Ni(acetate)₂ | [Ni(HL)(acetate)] | Not specified nih.gov |
| Schiff base from 2-hydrazinobenzothiazole and 8-hydroxyquinoline | VO(acac)₂ | [VO(HL)₂] | Not specified nih.gov |
Future Research Directions and Perspectives
Exploration of Sustainable and Environmentally Benign Synthetic Methodologies
The development of eco-friendly and efficient synthetic routes is a cornerstone of modern medicinal and materials chemistry. For the synthesis of 4-fluoro-2-hydrazinyl-1,3-benzothiazole and its analogs, future research will likely prioritize methodologies that align with the principles of green chemistry. This includes the use of less hazardous solvents, recyclable catalysts, and energy-efficient reaction conditions. mdpi.com
Key areas for exploration include:
Microwave-assisted synthesis: This technique has the potential to significantly reduce reaction times and improve yields, while often requiring less solvent than conventional heating methods. pharmacyjournal.insci-hub.red
Solvent-free reactions: Conducting syntheses in the absence of solvents minimizes waste and reduces the environmental impact associated with solvent production and disposal. pharmacyjournal.innih.gov
Use of water as a solvent: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Investigating aqueous synthetic routes for benzothiazole (B30560) derivatives is a promising avenue. rsc.orgorganic-chemistry.org
Recyclable catalysts: The development and application of heterogeneous or reusable catalysts can lead to more sustainable and cost-effective synthetic processes. nih.govresearchgate.net
One-pot synthesis: Designing multi-step reactions to occur in a single reaction vessel without the isolation of intermediates can improve efficiency and reduce waste. pharmacyjournal.in
| Green Chemistry Approach | Potential Advantages for Synthesizing this compound Derivatives |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. pharmacyjournal.insci-hub.red |
| Solvent-Free Conditions | Minimized waste, reduced environmental impact, simplified purification. pharmacyjournal.innih.gov |
| Aqueous Synthesis | Use of a non-toxic and abundant solvent, improved safety. rsc.orgorganic-chemistry.org |
| Recyclable Catalysts | Lowered costs, reduced catalyst waste, enhanced sustainability. nih.govresearchgate.net |
| One-Pot Reactions | Increased efficiency, reduced solvent use, minimized waste generation. pharmacyjournal.in |
Design and Synthesis of Advanced Multi-Functionalized this compound Derivatives
The modular nature of the this compound scaffold allows for the strategic introduction of various functional groups to create derivatives with tailored properties. Future research will focus on the design and synthesis of multi-functionalized analogs that can interact with multiple biological targets or exhibit a combination of desirable characteristics. researchgate.netunife.itnih.gov The introduction of different substituents at various positions on the benzothiazole ring can significantly influence the compound's biological activity. pharmacyjournal.in
Potential strategies for creating advanced derivatives include:
Hybrid molecules: Combining the this compound core with other known pharmacophores to create hybrid compounds with synergistic or dual-action therapeutic potential. mdpi.comrsc.org
Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic profiles. researchgate.net
Introduction of diverse substituents: Exploring a wide range of substituents on the benzothiazole ring and the hydrazinyl moiety to probe structure-activity relationships (SAR). nih.govmdpi.com This could involve the incorporation of various heterocyclic rings, such as oxadiazoles, triazoles, or pyrazoles, which are known to possess a range of biological activities. mdpi.comrsc.orgnih.gov
| Derivative Type | Rationale for Synthesis | Potential Applications |
| Hybrid Compounds | To achieve synergistic or dual-action effects by combining pharmacophores. mdpi.comrsc.org | Multi-target drug discovery (e.g., anticancer, antimicrobial). researchgate.net |
| Bioisosteric Analogs | To optimize pharmacokinetic and pharmacodynamic properties. researchgate.net | Improved drug efficacy and safety profiles. |
| Substituted Derivatives | To establish comprehensive structure-activity relationships. nih.govmdpi.com | Fine-tuning of biological activity for specific targets. pharmacyjournal.in |
Deeper Computational Modeling for Predictive Synthesis and Reaction Mechanism Understanding
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. mdpi.comresearchgate.net Future research on this compound will undoubtedly leverage advanced computational modeling to predict the properties of novel derivatives and to gain a deeper understanding of reaction mechanisms. researchgate.netnih.gov
Key applications of computational modeling in this context include:
Density Functional Theory (DFT) calculations: To predict the geometric and electronic properties of novel derivatives, which can help in understanding their reactivity and potential biological activity. mdpi.com
Molecular docking studies: To simulate the binding of this compound derivatives to biological targets, thereby guiding the design of more potent and selective inhibitors. nih.govbiointerfaceresearch.com
ADME/T prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to identify candidates with favorable drug-like characteristics early in the discovery process. mdpi.comnih.gov
Reaction mechanism elucidation: Computational investigation of synthetic pathways to understand the underlying mechanisms, which can aid in optimizing reaction conditions and improving yields. researchgate.netacs.org
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Prediction of molecular structure, electronic properties, and reactivity. mdpi.com |
| Molecular Docking | Elucidation of binding modes with biological targets and prediction of binding affinities. nih.govbiointerfaceresearch.com |
| ADME/T Prediction | In silico assessment of drug-likeness and potential toxicity. mdpi.comnih.gov |
| Mechanistic Studies | Understanding reaction pathways to optimize synthetic routes. researchgate.netacs.org |
Integration with High-Throughput Synthesis and Screening Platforms for Scaffold Discovery
High-throughput synthesis (HTS) and screening are powerful technologies for accelerating the discovery of new lead compounds. The integration of these platforms with the this compound scaffold could rapidly expand the chemical space around this core structure and facilitate the identification of novel bioactive molecules.
Future research in this area will likely involve:
Combinatorial chemistry: The development of combinatorial libraries of this compound derivatives by systematically varying the substituents at different positions.
Automated synthesis: The use of robotic systems to perform a large number of reactions in parallel, enabling the rapid generation of diverse compound libraries.
High-throughput screening (HTS): The screening of these libraries against a wide range of biological targets to identify "hits" with desired activities.
Scaffold hopping: Utilizing the this compound as a starting point for scaffold hopping approaches to discover new and structurally diverse classes of compounds.
Exploration of Novel Chemical Transformations Involving the Hydrazinyl and Fluoro Groups
The hydrazinyl and fluoro groups of this compound are key functional handles that can be exploited for a variety of chemical transformations to generate novel derivatives. nih.govresearchgate.netorientjchem.orgorientjchem.org
Future research will likely focus on:
Transformations of the hydrazinyl group: This versatile functional group can be converted into a wide array of other functionalities, including hydrazones, pyrazoles, triazoles, and other heterocyclic systems. nih.govnih.govresearchgate.net These transformations can lead to compounds with significantly different biological and chemical properties.
Reactions involving the fluoro group: The fluorine atom can influence the electronic properties of the benzothiazole ring and can also serve as a site for nucleophilic aromatic substitution under certain conditions, allowing for the introduction of other substituents. researchgate.netcas.cnnih.gov
Development of novel cyclization reactions: Utilizing the hydrazinyl group as a key component in novel cyclization strategies to construct fused heterocyclic systems incorporating the benzothiazole core.
| Functional Group | Potential Transformations | Resulting Structures |
| Hydrazinyl (-NHNH2) | Condensation with aldehydes/ketones, cyclization with dicarbonyl compounds. nih.govnih.gov | Hydrazones, pyrazoles, triazoles. nih.govresearchgate.net |
| Fluoro (-F) | Nucleophilic aromatic substitution. cas.cn | Introduction of new substituents at the 4-position. researchgate.net |
Q & A
Q. What are the optimal synthetic routes for preparing 4-Fluoro-2-hydrazinyl-1,3-benzothiazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves hydrazine substitution on a fluorinated benzothiazole precursor. For example, refluxing 6-fluoro-1,3-benzothiazole derivatives with hydrazine hydrate in ethanol under inert atmosphere for 4–6 hours yields the target compound. Solvent choice (e.g., DMSO vs. ethanol) and temperature (60–80°C) significantly impact yield and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended . Monitoring reaction progress using TLC (Rf ~0.3–0.4) ensures intermediate stability.
Q. How should researchers characterize the structural purity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- 1H/13C NMR : Confirm hydrazinyl (-NH-NH2) proton signals at δ 4.8–5.2 ppm and fluorine coupling in the aromatic region.
- FTIR : Look for N-H stretches (3200–3400 cm⁻¹) and C-F vibrations (~1100 cm⁻¹).
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+ at m/z 199.2).
- X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths and angles, particularly the C-F bond (~1.34 Å) and planarity of the benzothiazole ring .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Prepare stock solutions in DMSO (<1% v/v) and use positive controls like ciprofloxacin. For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK-293). Note discrepancies in activity across substituted analogs; for instance, 4-fluoro derivatives often show enhanced membrane penetration compared to chloro analogs .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular configurations?
- Methodological Answer : Discrepancies in bond angles or substituent orientations (e.g., fluorine vs. hydrazinyl group positioning) can arise from NMR/IR ambiguities. Use single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.54178 Å) to determine absolute configuration. Refinement via SHELXL-2018/3 accounts for thermal displacement parameters and hydrogen bonding (e.g., N-H···S interactions). Compare experimental data with DFT-optimized structures (B3LYP/6-311+G(d,p)) to validate intramolecular interactions .
Q. What strategies mitigate low yields in hydrazine substitution reactions?
- Methodological Answer : Low yields (<50%) often stem from side reactions (e.g., oxidation of hydrazine). Mitigation strategies include:
- Catalyst Optimization : Use Pd/C or FeCl3 to accelerate substitution.
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent hydrazine degradation.
- Solvent Polarity : Higher polarity solvents (DMF) favor nucleophilic substitution but may require post-reaction dilution to precipitate impurities .
Q. How do computational models predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., bacterial dihydrofolate reductase). Prepare ligands with Gaussian09 (B3LYP/6-31G*) for charge optimization. Analyze binding poses for hydrogen bonds between the hydrazinyl group and active-site residues (e.g., Asp27 in S. aureus DHFR). Validate with MD simulations (AMBER) to assess stability over 100 ns. Compare with experimental IC50 values to refine scoring functions .
Q. What analytical methods address thermal stability concerns during storage?
- Methodological Answer : Use TGA/DSC to determine decomposition onset temperatures (typically >200°C for benzothiazoles). Store samples in amber vials under vacuum desiccation to prevent hygroscopic degradation. For long-term stability, lyophilize and conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC purity checks .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on fluorine’s electronic effects in benzothiazoles?
- Methodological Answer : Conflicting data (e.g., fluorine’s electron-withdrawing vs. resonance effects) require systematic benchmarking:
- Electrochemical Analysis : Measure reduction potentials (cyclic voltammetry) to assess electron density.
- Computational NBO Analysis : Quantify charge distribution using Gaussian09.
- Comparative SAR : Synthesize analogs (e.g., 4-Cl, 4-NO2) and correlate substituent effects with bioactivity. Cross-reference crystallographic data to validate resonance stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
